Physical and chemical properties of 4,6-Dibromo-3-chloro-2-methylaniline
Physical and chemical properties of 4,6-Dibromo-3-chloro-2-methylaniline
Executive Summary
4,6-Dibromo-3-chloro-2-methylaniline (CAS: 84483-19-2) is a highly specialized polyhalogenated aniline derivative utilized primarily as a strategic intermediate in the synthesis of agrochemicals and heterocyclic pharmaceuticals.[1][2] Characterized by a dense substitution pattern on the benzene ring, this molecule offers unique steric and electronic properties that make it valuable for constructing complex scaffolds via cross-coupling reactions.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, addressing the data scarcity often encountered with this specific isomer.[1][2]
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule features a "1,2,3,4,6" substitution pattern, leaving only the 5-position unsubstituted.[1][2] This crowding creates significant steric hindrance, influencing both its reactivity in nucleophilic substitutions and its behavior in metal-catalyzed couplings.[1][2]
| Property | Specification |
| IUPAC Name | 4,6-Dibromo-3-chloro-2-methylaniline |
| CAS Registry Number | 84483-19-2 |
| Molecular Formula | C |
| Molecular Weight | 299.39 g/mol |
| SMILES | CC1=C(C(=C(C=C1Br)Br)Cl)N |
| InChI Key | IAWSZYHMEPZGKK-UHFFFAOYSA-N |
Structural Logic[2]
-
Electronic Environment: The amino group (-NH
) is the dominant activating group, directing electrophiles to the ortho and para positions.[1][2] However, in this fully substituted precursor (3-chloro-2-methylaniline), the 4- and 6-positions are electronically activated and sterically accessible for bromination.[1][2] -
Steric Bulk: The presence of a methyl group at C2 and a chlorine at C3 creates a "buttressing effect," potentially twisting the amino group slightly out of planarity, though less so than in 2,6-disubstituted analogs.[1][2]
Physical and Chemical Properties[1][2][3][4][6][8]
Note: Due to the specialized nature of this intermediate, specific experimental values for CAS 84483-19-2 are rare in open literature.[1][2] Values below combine available experimental data with high-confidence predictive models based on structural isomers (e.g., 4-chloro-2,6-dibromo-3-methylaniline).
Physicochemical Data Table
| Parameter | Value / Description | Source/Confidence |
| Appearance | Off-white to pale brown crystalline solid | Observed (Analogous) |
| Melting Point | 95°C – 105°C (Predicted) | Based on isomer 861559-78-6 (97-98°C) [1] |
| Boiling Point | >300°C (Decomposes) | Predicted |
| Density | ~2.0 ± 0.1 g/cm³ | Calculated |
| LogP | 3.8 – 4.2 | Predicted (High Lipophilicity) |
| pKa (Conjugate Acid) | ~1.5 – 2.0 | Predicted (Weakly basic due to EWGs) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Experimental Consensus |
Reactivity Profile
-
Electrophilic Aromatic Substitution: The ring is highly deactivated towards further electrophilic attack due to the presence of three halogens, despite the amino group.[1][2]
-
Nucleophilic Aromatic Substitution (S
Ar): The bromine atoms, particularly at the 4-position (para to the amine) or 6-position (ortho), are susceptible to displacement if the amine is first protected or converted to a diazonium salt.[1][2] -
Pd-Catalyzed Coupling: The C-Br bonds are excellent handles for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.[1][2] The C-Cl bond is generally inert under conditions used to activate the C-Br bonds, allowing for chemoselective functionalization.[1][2]
Synthesis Protocol
The most robust synthetic route involves the controlled bromination of 3-chloro-2-methylaniline.[1][2] This method leverages the natural directing effects of the amino group to install bromines at the 4 and 6 positions with high regioselectivity.[1][2]
Reaction Scheme (Graphviz)[1][2]
Caption: Regioselective bromination pathway driven by the ortho/para directing power of the amino group.
Detailed Experimental Methodology
Note: This protocol is a standardized procedure for poly-bromination of deactivated anilines and should be optimized for specific scale.
Materials:
Procedure:
-
Dissolution: Dissolve 3-chloro-2-methylaniline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Bromination: Cool the solution to 0–5°C in an ice bath. Add Bromine (22 mmol) dropwise over 30 minutes. The solution will turn dark orange/red.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][5]
-
Quenching: Pour the reaction mixture into 100 mL of ice water. Add saturated sodium bisulfite solution until the orange color (excess bromine) persists no longer.[1][2]
-
Isolation: A solid precipitate should form. Filter the solid using a Buchner funnel.[1][2]
-
Purification: Wash the cake with water (3 x 20 mL) to remove residual acid. Recrystallize from Ethanol/Water or dry column chromatography (DCM) if high purity (>98%) is required.[1][2]
-
Validation: Verify structure via
H-NMR. Expect a singlet (or meta-coupled doublet) for the aromatic proton at C5, distinct from the precursor signals.[1][2]
Applications in Drug Discovery & Agrochemicals[1][2]
This compound serves as a "scaffold diversifier."[1][2] Its multiple halogen handles allow for sequential substitution, enabling the construction of dense heteroaromatic libraries.[1][2]
Functionalization Logic (Graphviz)[1][2]
Caption: Chemoselective derivatization pathways.[1][2] The C-Br bonds are more reactive to Pd-catalysis than the C-Cl bond.[1][2]
Key Applications:
-
Herbicides: Poly-halogenated anilines are frequent precursors for urea-based herbicides (e.g., Diuron analogs) where lipophilicity and metabolic stability are key [2].[1][2]
-
Kinase Inhibitors: The dense substitution pattern mimics the steric constraints required to fit into specific hydrophobic pockets of kinase enzymes (e.g., MEK or EGFR inhibitors).[1][2]
Safety and Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Use a dust mask (N95) if handling powder.[1][2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as anilines can oxidize over time (darkening in color).[1][2]
-
Spill Response: Sweep up solid spills to avoid dust generation.[1][2] Neutralize surfaces with mild detergent.[1][2]
References
-
Oakwood Chemical. (2024).[1][2] Safety Data Sheet: 4-Chloro-2,6-dibromo-3-methylaniline (Isomer Data). Retrieved from [1][2]
-
ChemicalBook. (2024).[1][2] Product Entry: 4,6-Dibromo-3-chloro-2-methylaniline (CAS 84483-19-2).[1][2][6] Retrieved from [1][2]
-
PubChem. (2024).[1][2] Compound Summary: 4-Bromo-3-chloro-2-methylaniline (Precursor/Analog).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2][4]
-
Santa Cruz Biotechnology. (2024).[1][2] 4,6-Dibromo-3-chloro-2-methylaniline Product Data. Retrieved from [1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 84483-19-2 | 4,6-Dibromo-3-chloro-2-methylaniline | Boroncore [boroncore.com]
